2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

Conformational analysis Structure-based drug design Peptidomimetics

This bridged bicyclic morpholine locks nitrogen and oxygen lone pairs in distinct 'East–West'/'North–East' orientations, reducing the entropic penalty of target binding. The free carboxylic acid handle at C4 enables direct amide/ester conjugation without deprotection, as validated in MRK A (IDH1ᴿ¹³²ᴴ inhibitor, IC₅₀ 5 nM). Hydrochloride salt ensures aqueous solubility for assay preparation. Stereospecific route available for the (1R,4R) enantiomer; racemic scaffold offered at 97% purity. Essential for fragment-based drug discovery targeting IDH1-mutant glioma and next-generation antipsychotics.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
Cat. No. B8188600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC2(COC1CN2)C(=O)O.Cl
InChIInChI=1S/C7H11NO3.ClH/c9-6(10)7-2-1-5(3-8-7)11-4-7;/h5,8H,1-4H2,(H,9,10);1H
InChIKeyDBUPINBRZONDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride – A constrained bicyclic morpholine building block for medicinal chemistry


2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride (CAS 2449057-82-1; MF C₇H₁₂ClNO₃; MW 193.63) is a conformationally locked, bridged bicyclic morpholine containing one oxygen and one nitrogen heteroatom within a rigid [2.2.2] scaffold and bearing a carboxylic acid handle at the 4-position as its hydrochloride salt . The scaffold is notable for its incorporation into MRK A, an IDH1ᵐᵘᵗ inhibitor for glioma treatment, where substitution of the zigzag 2,5-bicyclic morpholine at C8 is explicitly cited as contributing to potency [1]. The hydrochloride salt form offers improved handling and aqueous solubility compared to the free base . Commercially available purities range from 95% to 98% (HPLC) .

Why generic morpholine or alternative bicyclic scaffolds cannot substitute for 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride


Simple morpholine lacks the conformational rigidity imposed by the [2.2.2] bicyclic bridge; the 2-oxa-5-azabicyclo[2.2.2]octane scaffold locks the nitrogen and oxygen lone pairs into spatially distinct 'East–West' and 'North–East' orientations that simple morpholine cannot reproduce, directly affecting molecular recognition and target binding [1]. The predicted pKa of the conjugate acid (9.61 ± 0.20) is approximately 1.1 log units higher than that of morpholine (~8.5), altering protonation state at physiological pH . Alternative bridged morpholine regioisomers (e.g., the [2.2.1] scaffold) differ in ring size, bridge geometry, and lone pair vector orientation, yielding distinct pharmacokinetic and pharmacodynamic profiles [1]. The carboxylic acid handle at C4 enables direct amide or ester conjugation without the deprotection step required by the corresponding ethyl ester analog (CAS 2387534-75-8) [2]. Furthermore, the stereodefined (1R,4R) enantiomer required for incorporation into MRK A cannot be obtained from racemic or non-stereocontrolled syntheses, necessitating the validated stereospecific route [3]. These compound-specific features make generic interchange scientifically unsound.

Quantitative differentiation of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride vs. closest analogs


Conformational rigidity: lone pair orientation vectors locked by the [2.2.2] bridge vs. flexible morpholine

The 2-oxa-5-azabicyclo[2.2.2]octane scaffold conformationally locks the nitrogen lone pair in an 'East–West' orientation and the oxygen lone pair in a 'North–East' (or 'North–West', depending on enantiomer) orientation, as established by DFT analysis and crystallography [1][2]. In contrast, simple morpholine undergoes rapid ring inversion and has no fixed lone pair directionality, resulting in an ensemble of conformations [3]. This rigid preorganization directly impacts target binding entropy and selectivity. The [2.2.1] regioisomer (2-oxa-5-azabicyclo[2.2.1]heptane) presents a different bridge geometry with altered N–O distance and dihedral angles, yielding a distinct pharmacophore [1].

Conformational analysis Structure-based drug design Peptidomimetics

Amine basicity modulation: predicted pKa of 9.61 vs. 8.5 for simple morpholine

The conjugate acid of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold has a predicted pKa of 9.61 ± 0.20 , compared to the experimentally determined pKa of ~8.5 for simple morpholine . This ~1.1 log unit increase in basicity means that at pH 7.4, the bridged scaffold is approximately 12-fold more protonated (99.4% vs. 92.6% protonated), calculated from the Henderson–Hasselbalch equation. The higher basicity arises from reduced inductive electron withdrawal by the oxygen in the constrained bicyclic framework compared to the freely rotating morpholine system. DABCO (1,4-diazabicyclo[2.2.2]octane), by comparison, has two basic nitrogens with pKa values of ~8.8 and ~2.8, yielding a completely different protonation profile [1].

Physicochemical properties pKa prediction Drug-likeness optimization

Stereoselective synthesis: 25% overall yield with full stereochemical control vs. prior low-yielding, non-stereoselective methods

Maddess et al. (2021) reported a stereospecific six-step route to (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) in 25% overall yield [1]. The authors explicitly state that 'existing entries suffered from low yields and lack of stereochemical control,' positioning their method as the first concise, stereospecific route to both enantiomers [1]. Key innovations include a crystallization-induced diastereomer transformation to invert both stereocenters of a chiral bicyclic lactone intermediate followed by a Ti(OⁱPr)₄-mediated intramolecular SN2 ring closure. The (R,R) enantiomer was obtained with full stereochemical integrity, confirmed by X-ray crystallography [2]. The method also delivered the (S,S) enantiomer for SAR exploration.

Process chemistry Stereoselective synthesis Chiral building block

Biological validation via MRK A: scaffold-enabled IDH1ᵐᵘᵗ inhibition with 5 nM IC₅₀ and 10,000-fold mutant selectivity

MRK A, which incorporates the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane moiety at C8, is a potent, brain-penetrant mutant IDH1 inhibitor with a biochemical IC₅₀ of 5 nM against IDH1 R132H [1][2]. It displays a 10,000-fold selectivity ratio over wild-type IDH1, with no inhibition of wild-type IDH1 observed at concentrations below 50,000 nM [2]. The Maddess paper explicitly states that MRK A 'derives its potency in part from substitution of a zigzag 2,5-bicyclic morpholine, 2-oxa-5-azabicyclo[2.2.2]octane, at C8' [3]. A structurally related compound (US10399972, Example 63) containing the same scaffold shows an IC₅₀ of 57 nM against IDH1 R132H in a separate binding assay [4], illustrating the scaffold's consistent contribution across chemotypes. The FDA-approved IDH1 inhibitor ivosidenib (AG-120), which lacks this scaffold, reports an IC₅₀ of <100 nM [5], suggesting that the bicyclic morpholine contributes to MRK A's ~20-fold potency advantage.

IDH1 inhibitor Glioma therapeutics Mutant-selective inhibition

Crystallographically confirmed absolute configuration: X-ray structure validates enantiomeric purity and scaffold geometry

The (1R,4R) absolute configuration of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold has been unambiguously confirmed by single-crystal X-ray diffraction analysis of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate [1]. This represents the first structural characterization of this chiral aza-oxa bicyclic lactone by X-ray analysis [1]. The crystal structure reveals that the two diastereomers (when present as a mixture) crystallize in a 1:1 ratio, and the absolute configuration is retained from the enantiomerically pure starting material (2S,5S)-5-hydroxypiperidine-2-carboxylic acid throughout the synthetic sequence [1]. In contrast, non-bridged morpholine derivatives lack such rigidly defined three-dimensional architecture, and their crystal structures (when available) typically show conformational disorder [2].

X-ray crystallography Absolute configuration Quality control

Procurement-relevant application scenarios for 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride


Mutant IDH1 inhibitor lead optimization requiring brain-penetrant, mutant-selective scaffolds

Programs targeting IDH1-mutant glioma can incorporate this building block directly via the free carboxylic acid handle, as demonstrated by MRK A (IC₅₀ 5 nM, 10,000-fold mutant selectivity, in vivo survival benefit in intracranial xenograft models) [1]. The scaffold's contribution to potency and selectivity has been validated across multiple chemotypes [2]. Procurement of the stereodefined (1R,4R) enantiomer is essential, as both the potency contribution and the blood–brain barrier penetration properties are stereochemistry-dependent [1][3].

Conformationally constrained peptidomimetic design requiring rigidified morpholine amino acids

The scaffold functions as a compact, three-dimensional morpholine amino acid module where the nitrogen and oxygen lone pairs are locked in distinct spatial orientations (East–West and North–East, respectively) [4]. This rigid topology reduces the entropic penalty of target binding and enables predictable SAR. The DFT-calculated nitrogen basicity (pKa 9.61) and carboxylic acid handle make it suitable for solid-phase peptide synthesis or fragment-based drug discovery platforms.

Haloperidol analog programs addressing metabolic stability through conformational constraint

The 2-oxa-5-azabicyclo[2.2.2]octane scaffold was specifically developed to overcome the metabolic stability problems of haloperidol while retaining dopamine D2/D4 receptor activity [4]. Programs pursuing next-generation antipsychotics with reduced BCPP⁺-like metabolite formation can use this building block to introduce conformational constraint at the morpholine portion of the pharmacophore. The hydrochloride salt offers aqueous solubility suitable for in vitro assay preparation .

Stereochemically defined chiral building block procurement for scale-up and process chemistry

The validated six-step stereospecific route from (2S,5S)-HPA (25% overall yield, fully stereocontrolled) provides a reliable synthetic blueprint for gram-to-kilogram scale procurement [3]. The crystallographically confirmed absolute configuration [5] and commercially available purity of 95–98% (HPLC) support GMP-adjacent synthesis of preclinical candidates. Programs requiring the opposite (S,S) enantiomer can access it via the same intermediate without route redevelopment [3].

Quote Request

Request a Quote for 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.